
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 is a peptide consisting of a sequence of amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of peptides like this one is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters like temperature, solvent, and reagent concentrations.
化学反応の分析
Types of Reactions
Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Chemistry
In chemistry, this peptide can be used to study peptide bond formation, stability, and interactions . It serves as a model compound for understanding the principles of peptide chemistry.
Biology
In biology, this peptide is used to investigate protein folding, enzyme-substrate interactions, and cellular signaling pathways . It can also be employed in studies related to antimicrobial activity and immune response .
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industry, this peptide finds applications in the development of biosensors, diagnostic tools, and as a component in cosmetic formulations .
作用機序
The mechanism of action of this peptide involves its interaction with specific molecular targets . The peptide can bind to receptors, enzymes, or other proteins, modulating their activity. The cysteine residues play a crucial role in forming disulfide bonds, which stabilize the peptide’s structure and enhance its binding affinity. The histidine and serine residues are often involved in catalytic activities, contributing to the peptide’s biological functions.
類似化合物との比較
Similar Compounds
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OH: Similar structure but with a carboxyl group at the C-terminus.
H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-OMe: Similar structure but with a methoxy group at the C-terminus.
Uniqueness
The uniqueness of H-Gly-Cys(1)-Cys(2)-Ser-His-Pro-Val-Cys(1)-Ser-Ala-Met-Ser-Pro-Ile-Cys(2)-NH2 lies in its amide group at the C-terminus , which can influence its stability, solubility, and biological activity. The presence of multiple cysteine residues allows for the formation of disulfide bonds , which are essential for maintaining the peptide’s three-dimensional structure and function.
特性
分子式 |
C58H92N18O18S5 |
|---|---|
分子量 |
1489.8 g/mol |
IUPAC名 |
(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-9-[(2S)-butan-2-yl]-18,27,45-tris(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-24-methyl-21-(2-methylsulfanylethyl)-8,11,17,20,23,26,29,32,35,41,44,47,49-tridecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,16,19,22,25,28,31,34,40,43,46,48-tridecazatetracyclo[28.17.7.012,16.036,40]tetrapentacontane-6-carboxamide |
InChI |
InChI=1S/C58H92N18O18S5/c1-7-28(4)44-56(92)70-36(45(60)81)22-96-98-24-38-51(87)68-34(20-78)49(85)66-32(16-30-18-61-26-62-30)57(93)75-13-8-10-40(75)53(89)73-43(27(2)3)55(91)72-39(25-99-97-23-37(50(86)71-38)64-42(80)17-59)52(88)67-33(19-77)48(84)63-29(5)46(82)65-31(12-15-95-6)47(83)69-35(21-79)58(94)76-14-9-11-41(76)54(90)74-44/h18,26-29,31-41,43-44,77-79H,7-17,19-25,59H2,1-6H3,(H2,60,81)(H,61,62)(H,63,84)(H,64,80)(H,65,82)(H,66,85)(H,67,88)(H,68,87)(H,69,83)(H,70,92)(H,71,86)(H,72,91)(H,73,89)(H,74,90)/t28-,29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,43-,44-/m0/s1 |
InChIキー |
XYNXUMFICNCKEN-LBSPCVAOSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N1)CO)CCSC)C)CO)C(C)C)CC5=CN=CN5)CO)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
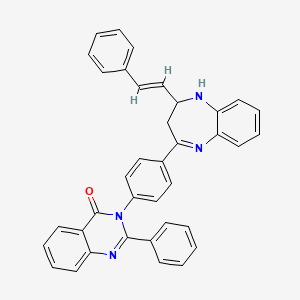
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
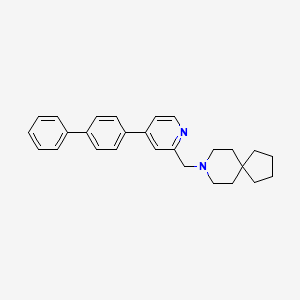
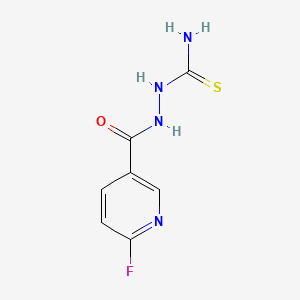

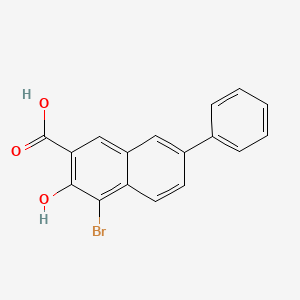
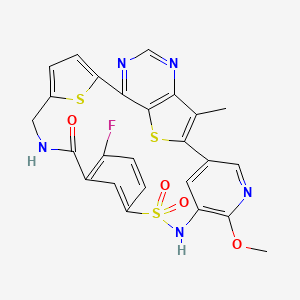
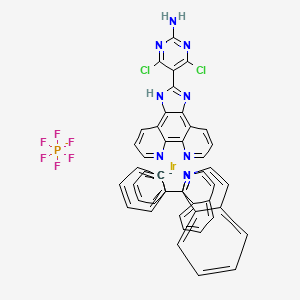
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
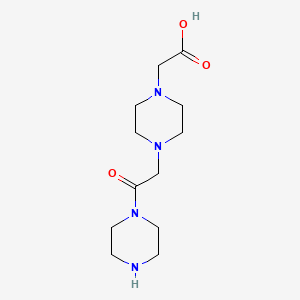
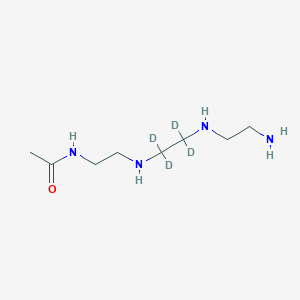
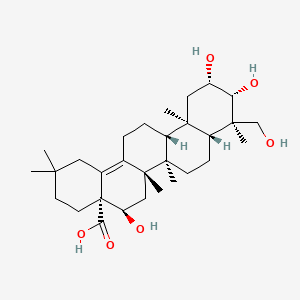
![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
